molecular formula C11H12FNO2 B8035937 3-(Dimethylamino)-1-(4-fluoro-2-hydroxyphenyl)prop-2-EN-1-one

3-(Dimethylamino)-1-(4-fluoro-2-hydroxyphenyl)prop-2-EN-1-one

Cat. No.: B8035937
M. Wt: 209.22 g/mol
InChI Key: KSHPNEYOOPCWGC-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Dimethylamino)-1-(4-fluoro-2-hydroxyphenyl)prop-2-EN-1-one is a useful research compound. Its molecular formula is C11H12FNO2 and its molecular weight is 209.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • It has been used in the synthesis of powerful fluorophores and as a probe to determine the critical micelle concentration (CMC) of surfactants like CTAB and SDS (Khan et al., 2016).

  • This compound shows unusual behavior towards phosphorus reagents, leading to the synthesis of novel phosphonochromone and 1,3,2-oxathiaphosphinines (Ali et al., 2019).

  • It has been utilized in the synthesis and investigation of nonlinear optical absorption properties, indicating potential for optical device applications (Rahulan et al., 2014).

  • The compound is a key ingredient in the synthesis of various chalcone derivatives, including 3-allylchromones and bischromones (Panja et al., 2010).

  • It has been used in the synthesis and characterization of Ru(II) complexes, showing significant anti-cancer activity against breast cancer cell lines (Singh et al., 2016).

  • The compound acts as an efficient ligand in copper-catalyzed N-arylation of azoles and amides with aryl halides (Cheng et al., 2009).

  • It has been studied for its photoinduced intramolecular charge transfer and photophysical characteristics, important for applications in organic photo emitting diodes (Asiri et al., 2015).

  • The compound has been synthesized and characterized for its spectral behavior and photophysical parameters, again highlighting its potential in organic photoemitting diodes (Pannipara et al., 2015).

Properties

IUPAC Name

(E)-3-(dimethylamino)-1-(4-fluoro-2-hydroxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO2/c1-13(2)6-5-10(14)9-4-3-8(12)7-11(9)15/h3-7,15H,1-2H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSHPNEYOOPCWGC-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=C(C=C(C=C1)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=C(C=C(C=C1)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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